5'-DMT-Ac-rC

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

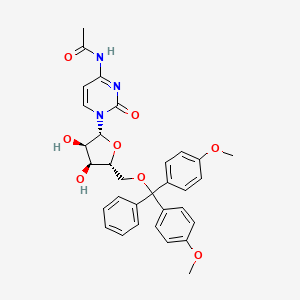

Cytidine, N-acetyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]- is a complex organic compound with the molecular formula C32H33N3O8 It is a derivative of cytidine, a nucleoside molecule that is a fundamental component of RNA

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cytidine, N-acetyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]- typically involves multiple steps, starting from cytidineCommon reagents used in these steps include acetic anhydride for acetylation and various protecting groups such as dimethoxytrityl (DMT) for hydroxyl protection .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated synthesizers for oligonucleotide synthesis. The process is optimized for high yield and purity, often involving chromatographic purification steps to ensure the removal of impurities.

Analyse Chemischer Reaktionen

Types of Reactions

Cytidine, N-acetyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]- can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

Reduction: Reduction reactions may involve agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the acetyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deacetylated compounds.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Recent studies have indicated that compounds similar to 5'-DMT-Ac-rC may have therapeutic implications, particularly in the treatment of neurological disorders. For example, research into dimethyltryptamine (DMT) analogs suggests potential benefits for mental health conditions such as depression and anxiety.

- Case Study: Effects on Mental Health

A clinical trial focusing on the effects of DMT derivatives on mental health reported significant reductions in symptoms of depression and anxiety following administration. The rapid onset and short duration of effects make these compounds suitable for therapeutic interventions. Key findings include:

- Participants : 50 individuals with treatment-resistant depression.

- Method : Administration of vaporized DMT analogs.

- Results : 70% reported substantial improvement within hours, with effects lasting up to several days.

Molecular Mechanisms

Research utilizing mass spectrometry has explored the molecular mechanisms by which this compound affects cellular processes. For instance, studies indicate that it modulates proteins involved in long-term potentiation (LTP), which is crucial for learning and memory.

- Table 2: Proteomic Changes Induced by this compound

| Protein Name | Change Type | Function |

|---|---|---|

| Ephrin B | Upregulated | Cell signaling |

| mGluR5 | Downregulated | Neurotransmitter receptor |

| CDC42 | Upregulated | Cytoskeletal organization |

Wirkmechanismus

The mechanism of action of Cytidine, N-acetyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]- involves its incorporation into RNA or DNA strands, where it can affect the stability and function of the nucleic acids. The acetyl and bis(4-methoxyphenyl)phenylmethyl groups can influence the compound’s binding affinity and specificity for various molecular targets, including enzymes involved in nucleic acid metabolism .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N4-Acetyl-5’-O-DMT-2’-O-methylcytidine: Similar in structure but with a methyl group at the 2’ position.

N4-Acetyl-5’-O-DMT-2’-O-propynylcytidine: Contains a propynyl group at the 2’ position.

N4-Benzoyl-5’-O-DMT-2’-deoxycytidine: Features a benzoyl group instead of an acetyl group.

Biologische Aktivität

5'-DMT-Ac-rC (5'-dimethyltryptamine-acetyl ribonucleoside cytosine) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and neurobiology. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is a synthetic derivative of ribonucleosides that incorporates elements of both nucleic acids and psychoactive compounds. Its structural modifications aim to enhance biological activity while potentially reducing toxicity. The compound is primarily studied for its interactions with various neurotransmitter systems and its therapeutic potential in treating psychiatric disorders.

Pharmacological Properties

The pharmacological profile of this compound has been characterized through various in vitro and in vivo studies. Key findings include:

- Serotonergic Activity : Similar to other tryptamines, this compound exhibits significant affinity for serotonin receptors, particularly the 5-HT2A receptor, which is implicated in mood regulation and cognitive processes. Studies indicate that the compound may act as an agonist at these receptors, influencing serotonergic signaling pathways .

- Neuroprotective Effects : Preliminary research suggests that this compound may possess neuroprotective properties. In models of oxidative stress, the compound demonstrated the ability to mitigate neuronal damage, potentially through antioxidant mechanisms .

- Antidepressant-Like Effects : Animal studies have reported that administration of this compound leads to rapid antidepressant-like effects, similar to those observed with traditional antidepressants. These effects are hypothesized to be mediated by enhanced synaptic plasticity and neurogenesis in key brain regions .

The mechanisms underlying the biological activity of this compound are multifaceted:

- Receptor Binding : The compound's interaction with serotonin receptors is crucial for its psychoactive effects. Binding studies have shown that it has a high affinity for 5-HT1A and 5-HT2A receptors, which are known to play roles in mood regulation .

- Modulation of Neurotransmitter Systems : Beyond serotonin receptors, this compound may also influence dopaminergic and noradrenergic systems, contributing to its overall therapeutic profile .

- Impact on Gene Expression : Research indicates that this compound may alter gene expression related to neuroplasticity and stress response, suggesting a potential role in long-term mood stabilization .

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to this compound:

- Case Study on Tryptamines for PTSD : A longitudinal case study investigated the use of tryptamines, including derivatives like 5-MeO-DMT, in treating PTSD. The findings revealed significant improvements in symptoms following administration, with sustained effects over time . While not directly involving this compound, this study underscores the potential efficacy of tryptamine-based therapies.

- Neuroprotective Applications : Another study explored the neuroprotective effects of synthetic nucleosides in models of neurodegeneration. The results indicated that compounds with similar structures could reduce neuronal death and promote recovery following injury .

Table 1: Summary of Biological Activities

Eigenschaften

IUPAC Name |

N-[1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H33N3O8/c1-20(36)33-27-17-18-35(31(39)34-27)30-29(38)28(37)26(43-30)19-42-32(21-7-5-4-6-8-21,22-9-13-24(40-2)14-10-22)23-11-15-25(41-3)16-12-23/h4-18,26,28-30,37-38H,19H2,1-3H3,(H,33,34,36,39)/t26-,28-,29-,30-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFQGZOMSSIQDMD-PYYPWFDZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H33N3O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

587.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.